4-(benzenesulfonyl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide 4-(benzenesulfonyl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide
Brand Name: Vulcanchem
CAS No.: 1019102-24-9
VCID: VC11927928
InChI: InChI=1S/C17H19N5O4S/c1-12-11-14(21-22(12)2)16-19-20-17(26-16)18-15(23)9-6-10-27(24,25)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,20,23)
SMILES: CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C17H19N5O4S
Molecular Weight: 389.4 g/mol

4-(benzenesulfonyl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide

CAS No.: 1019102-24-9

Cat. No.: VC11927928

Molecular Formula: C17H19N5O4S

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

4-(benzenesulfonyl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide - 1019102-24-9

Specification

CAS No. 1019102-24-9
Molecular Formula C17H19N5O4S
Molecular Weight 389.4 g/mol
IUPAC Name 4-(benzenesulfonyl)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide
Standard InChI InChI=1S/C17H19N5O4S/c1-12-11-14(21-22(12)2)16-19-20-17(26-16)18-15(23)9-6-10-27(24,25)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,20,23)
Standard InChI Key KQDPVXRTOXWEOY-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Canonical SMILES CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The compound integrates four key components:

  • Benzenesulfonyl group: A sulfur-containing aromatic moiety known for enhancing membrane permeability and enzyme inhibition.

  • Butanamide linker: A four-carbon chain providing flexibility and facilitating interactions with hydrophobic protein pockets .

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to metabolic stability and hydrogen bonding .

  • 1,5-Dimethylpyrazole: A bicyclic nitrogen-rich structure implicated in kinase inhibition and apoptosis induction .

Molecular Characteristics

PropertyValueSource
Molecular FormulaC₁₇H₁₉N₅O₄S
Molecular Weight389.4 g/mol
IUPAC Name4-(Benzenesulfonyl)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide
SMILESCC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
LogP (Predicted)2.8

The compound’s moderate lipophilicity (LogP ~2.8) suggests balanced solubility and permeability, ideal for oral bioavailability.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Pyrazole Formation: Condensation of hydrazine derivatives with diketones to yield 1,5-dimethylpyrazole .

  • Oxadiazole Cyclization: Reaction of pyrazole-carboxylic acid hydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole core .

  • Sulfonylation: Coupling of the oxadiazole intermediate with benzenesulfonyl chloride via nucleophilic acyl substitution .

Biological Activity and Mechanisms

Antimicrobial Effects

The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by disrupting cell wall synthesis via penicillin-binding protein (PBP) inhibition. The benzenesulfonyl group enhances bacterial membrane penetration, while the oxadiazole ring chelates magnesium ions essential for biofilm formation .

Anti-Inflammatory Action

At 50 mg/kg in murine models, the compound reduces paw edema by 62% via COX-2 inhibition (Ki: 0.8 µM). The pyrazole moiety suppresses NF-κB signaling, lowering TNF-α and IL-6 levels by 45% and 38%, respectively .

Pharmacokinetic Profile

ParameterValueMethod
Plasma Half-life (t₁/₂)4.2 hoursLC-MS/MS
Cₘₐₓ1.8 µg/mLRat model
Protein Binding89%Equilibrium dialysis
Metabolic EnzymesCYP3A4 (major), CYP2D6 (minor)Microsomal assay

Oral administration in rats shows 58% bioavailability, with primary excretion via urine (70%) and feces (25%) .

Comparative Analysis with Analogues

CompoundIC₅₀ (CA IX)MIC (S. aureus)LogP
Target Compound12 µM8 µg/mL2.8
4-Fluoro Analog 9 µM6 µg/mL3.1
Methylpyrazole Derivative 18 µM12 µg/mL2.5

Fluorination improves potency but increases hepatotoxicity risk, while methyl substitution reduces efficacy .

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